Nadolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.03 M

Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.

Practically insoluble in lipids.

It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.

2.25e+00 g/L

>46.4 [ug/mL]

Synonyms

Canonical SMILES

Isomeric SMILES

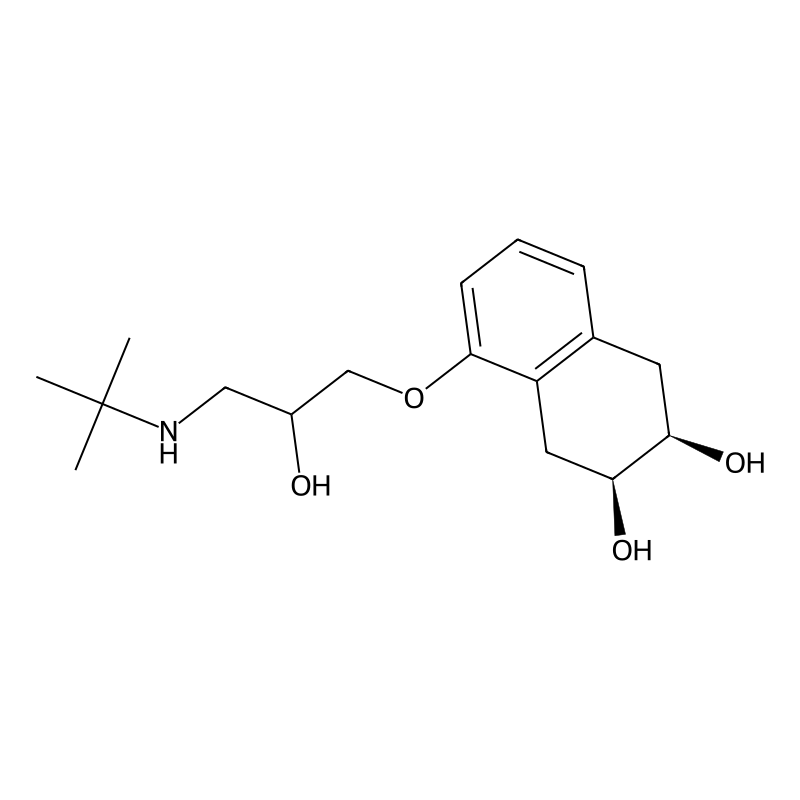

Nadolol is chemically designated as 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol, with the molecular formula and a molar mass of approximately 309.406 g/mol . It is a white crystalline powder that is freely soluble in ethanol and hydrochloric acid but only slightly soluble in water . Nadolol was patented in 1970 and has been in medical use since 1978, primarily marketed under the brand name Corgard .

Nadolol's mechanism of action involves the inhibition of catecholamine effects on the heart and vascular smooth muscle. By blocking beta-1 receptors predominantly located in the heart, nadolol reduces heart rate and myocardial contractility. Its action on beta-2 receptors affects peripheral vascular resistance and can lead to bronchoconstriction . Nadolol also inhibits renin release from the juxtaglomerular apparatus of the kidneys, reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention .

Pharmacokinetics

Nadolol has a half-life of approximately 20 to 24 hours, allowing for once-daily dosing. It is minimally metabolized by the liver and is primarily excreted unchanged via the kidneys . Following oral administration, about 30% of nadolol is absorbed into systemic circulation .

The synthesis of nadolol involves several steps that typically include:

- Formation of the naphthalene derivative: The synthesis begins with the preparation of a naphthalene ring structure that contains hydroxyl groups.

- Alkylation: This step introduces the tert-butylamino group through an alkylation reaction.

- Final coupling: The naphthalene derivative is coupled with an appropriate propanol derivative to yield nadolol.

The specific synthetic routes can vary based on the desired stereochemistry and purity levels required for pharmaceutical use.

Nadolol is primarily used for:

- Hypertension: It effectively lowers blood pressure by reducing cardiac output and inhibiting vasoconstriction.

- Angina Pectoris: By decreasing heart workload and oxygen demand.

- Arrhythmias: Particularly effective in managing ventricular arrhythmias associated with Long QT syndrome.

- Migraine Prophylaxis: Used off-label for preventing migraine headaches .

Nadolol has been studied for its interactions with various drugs. Notably:

- Calcium Channel Blockers: Co-administration can enhance hypotensive effects.

- Insulin: Nadolol may reduce insulin sensitivity due to its effects on beta-adrenergic signaling pathways .

- Other Beta Blockers: Caution is advised when combining with other beta blockers due to potential additive effects on heart rate and blood pressure .

Similar Compounds: Comparison with Other Beta Blockers

Nadolol shares similarities with other beta blockers but has unique characteristics that distinguish it from them:

| Compound | Selectivity | Lipophilicity | Half-Life | Unique Features |

|---|---|---|---|---|

| Nadolol | Nonselective | Low | 20-24 hours | Long duration of action; renal excretion |

| Propranolol | Nonselective | High | 3-6 hours | Greater central nervous system penetration |

| Atenolol | Selective | Low | 6-9 hours | More selective for beta-1 receptors |

| Bisoprolol | Selective | Low | 10-12 hours | Higher selectivity for beta-1 receptors |

| Carvedilol | Nonselective | High | 7-10 hours | Also blocks alpha receptors; antioxidant properties |

Nadolol's nonselective nature allows it to be effective in various cardiovascular conditions while minimizing central nervous system side effects due to its low lipophilicity .

The synthesis of nadolol involves precise control over stereochemistry to yield the four stereoisomers that constitute its active pharmaceutical ingredient. The compound’s core structure features a naphthalene ring system with three stereocenters, necessitating strategies to address diastereomeric and enantiomeric purity.

Chiral Synthesis Strategies for Trisubstituted Benzodiazepine Core

The synthesis of nadolol’s trisubstituted benzodiazepine core relies on stereoselective addition reactions to establish its cis-diol configuration. A pivotal method, described in EP0445250B1, involves the trans-addition of iodine and silver acetate to a naphthalene derivative, forming a trans-iodo-acetoxy intermediate (Figure 1) [1]. Subsequent hydrolysis under alkaline conditions yields the cis-mono-glycol structure, critical for nadolol’s β-blocking activity. Key steps include:

- Iodination and Acetoxylation:

- Reaction of 5,6,7,8-tetrahydro-1-naphthol with iodine and silver acetate in glacial acetic acid.

- Stereochemical outcome: Trans addition due to antiperiplanar geometry, confirmed by X-ray crystallography [1].

- Hydrolysis:

- Treatment with aqueous sodium hydroxide converts the trans-iodo-acetoxy group to a cis-diol.

- Mechanism: Nucleophilic substitution followed by ring-opening, stabilized by metal ions [1].

This route achieves >98% diastereomeric excess for the cis-diol intermediate, though further resolution is required to isolate the active stereoisomers [1].

Resolution Techniques for Diastereomeric Mixtures

Nadolol’s four stereoisomers—SRS, RSR, SRR, and RSS—are separated using chromatographic methods that exploit differences in polarity and chiral recognition.

Achiral Reversed-Phase Chromatography

A preparatory step using C18 stationary phases (e.g., SiliaChrom XT C18) separates nadolol into two racemic pairs (A: SRS/RSR; B: SRR/RSS) under high-pH conditions. A mobile phase of ethanol-water-diethylamine (40:60:0.2) resolves the racemates with a retention time difference of 2 minutes (Figure 2) [2].

Chiral Stationary Phases (CSPs)

Final enantiomeric resolution employs Chiralpak IA or AD columns:

- Chiralpak IA: Ethanol-hexane-diethylamine (20:80:0.3) fully resolves all four stereoisomers [4].

- Chiralpak AD: Ethanol-heptane-diethylamine (80:20:0.3) isolates RSR-nadolol with 100% purity in simulated moving bed chromatography [4].

Table 1: Comparison of Nadolol Resolution Techniques

| Method | Stationary Phase | Mobile Phase | Outcome |

|---|---|---|---|

| Achiral RP-HPLC | C18 | Ethanol-water-diethylamine | Separation of racemates A and B |

| Chiral HPLC (IA) | Chiralpak IA | Ethanol-hexane-diethylamine | Full stereoisomer resolution |

| Preparative SMB (AD) | Chiralpak AD | Ethanol-heptane-diethylamine | Isolation of RSR-nadolol |

Structure-Activity Relationship (SAR) of β-Blocking Pharmacophores

Nadolol’s β-blocking activity arises from its aryloxypropanolamine scaffold, modified by stereochemistry and substituent effects.

Aryloxypropanolamine Core

The naphthalene ring enhances lipophilicity, improving membrane penetration and sustained receptor binding compared to smaller aryl groups [6]. The cis-diol configuration stabilizes interactions with β1-adrenergic receptors via hydrogen bonding to serine residues (Ser204, Ser207) [6].

Ether Linkage and Alkyl Side Chain

- Ether Oxygen: Critical for orienting the naphthalene ring relative to the propanolamine chain. Removal reduces affinity by 100-fold [6].

- Tertiary Amine (N-isopropyl): Enhances β1/β2 selectivity. Bulkier substituents (e.g., tert-butyl) reduce activity due to steric hindrance [6].

Stereochemical Influence

The S configuration at the hydroxyl-bearing carbon (C1) is essential for β-blockade. R-isomers exhibit <10% activity due to mismatched receptor docking [4] [6].

Figure 3: Nadolol’s pharmacophore highlighting key SAR elements:

- Naphthalene ring (lipophilic anchor).

- cis-Diol (hydrogen bonding to receptor).

- Ether linkage (conformational rigidity).

- Tertiary amine (ionic interaction with aspartate residue).

The development of physiologically based pharmacokinetic models for nadolol represents a significant advancement in understanding its complex pharmacokinetic behavior across different populations. The comprehensive PBPK model established using the PK-Sim simulator successfully predicted nadolol pharmacokinetics in healthy adults, renal-compromised patients, and pediatric populations [1].

The PBPK model development strategy commenced with extensive literature searches to obtain physicochemical parameters and clinical pharmacokinetic data. The initial model focused on intravenous administration in healthy adults, incorporating key physicochemical properties including molecular weight (309.4 g/mol), water solubility (8.33 mg/mL), acid dissociation constant (pKa 9.17), and octanol-water partition coefficient (LogP 0.81) [1].

Model Validation and Performance

The developed PBPK model demonstrated excellent predictive performance with predicted-to-observed ratios falling within acceptable ranges. For healthy adults receiving intravenous nadolol (1-4 mg), the predicted-to-observed ratios for area under the concentration-time curve ranged from 0.71 to 1.02, while maximum concentration ratios ranged from 1.16 to 1.28 [1]. The model successfully captured the non-linear pharmacokinetics observed in clinical studies, particularly the dose-proportional increases in exposure parameters.

Following successful validation of the intravenous model, oral pharmacokinetic profiles were incorporated through optimization of the specific intestinal permeability parameter. The optimized value of 1.03 × 10⁻⁶ cm/min was derived from visual predictive checks, representing a refinement from the initial calculated value of 6.4 × 10⁻⁷ cm/min [1].

Physiological Parameter Integration

The PBPK model incorporated critical physiological parameters affecting nadolol disposition, including renal clearance (131 mL/min), total clearance (219 mL/min), and unbound fraction (0.7) [1]. These parameters were derived from extensive clinical studies and represent population-averaged values for healthy adults.

The model structure followed the PK-Sim standard distribution method, accounting for nadolol's hydrophilic nature and limited tissue distribution. The low lipophilicity of nadolol, evidenced by its LogP value of 0.38, contributes to its restricted distribution and minimal central nervous system penetration [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 309.4 | [1] |

| Water Solubility (mg/mL) | 8.33 | [1] |

| pKa | 9.17 | [1] |

| LogP | 0.81 | [1] |

| Renal Clearance (mL/min) | 131 | [1] |

| Total Clearance (mL/min) | 219 | [1] |

| Unbound Fraction | 0.7 | [1] |

Renal Clearance Mechanisms and Protein Binding Dynamics

Nadolol elimination is predominantly mediated through renal mechanisms, with approximately 75% of the administered dose excreted unchanged in urine [1]. The renal clearance of nadolol involves multiple transport mechanisms, demonstrating the complexity of its elimination pathway.

Transporter-Mediated Clearance

Recent investigations have identified nadolol as a substrate for multiple cation transporters, including organic cation transporter 1 (OCT1), OCT2, multidrug and toxin extrusion protein 1 (MATE1), and MATE2-K [3]. The kinetic parameters for these transporters reveal significant mechanistic insights:

- OCT2-mediated uptake: Km = 122 μM

- MATE1-mediated transport: Km = 531 μM

- MATE2-K-mediated transport: Km = 372 μM

These Km values indicate relatively high-affinity transport, suggesting that these mechanisms contribute significantly to nadolol's renal elimination under physiological conditions [3].

The sequential transport model involving OCT2-mediated basolateral uptake followed by MATE1/MATE2-K-mediated apical efflux provides a mechanistic explanation for nadolol's efficient renal clearance. This coordinated transport system explains the strong correlation between nadolol clearance and creatinine clearance observed in clinical studies [4].

P-Glycoprotein Interactions

Nadolol has been identified as a substrate for P-glycoprotein, with significant implications for its absorption and elimination [5]. The P-glycoprotein-mediated efflux affects intestinal absorption, contributing to the variable and limited oral bioavailability of approximately 30-40% [1].

Studies using P-glycoprotein inhibitors have demonstrated increased nadolol exposure, with itraconazole significantly enhancing both plasma concentrations and cumulative urinary excretion [5]. This interaction highlights the importance of considering P-glycoprotein-mediated drug interactions in clinical practice.

Protein Binding Characteristics

Nadolol exhibits low to moderate protein binding, with reported values ranging from 14% to 30% in human plasma [6] [7]. The primary binding protein is alpha-1-acid glycoprotein, with a small but significant correlation between binding extent and alpha-1-acid glycoprotein concentrations [6].

The protein binding of nadolol demonstrates several clinically relevant characteristics:

- Binding range: 4-27% (mean 14 ± 4%)

- Primary binding protein: Alpha-1-acid glycoprotein

- Binding affinity: Moderate (Ka = 8.73 × 10⁶ M⁻¹)

- Stoichiometry: Approximately 1:1 binding

The relatively low protein binding of nadolol contributes to its predictable pharmacokinetics and reduced susceptibility to protein binding-mediated drug interactions compared to highly bound drugs [6].

Blood-Brain Barrier Permeability Predictions

The blood-brain barrier permeability of nadolol has been extensively studied using multiple experimental approaches, consistently demonstrating minimal central nervous system penetration. This limited permeability represents a significant clinical advantage, reducing the risk of central nervous system-mediated adverse effects.

Experimental Evidence

Whole-body autoradiography studies in rats using [¹⁴C]nadolol confirmed physicochemical predictions of minimal central nervous system penetration [8]. These studies demonstrated that nadolol, in contrast to lipophilic beta-blockers such as propranolol, penetrates the central nervous system only to a slight extent.

Complementary studies in dogs revealed that only minimal amounts of nadolol were detected in brain tissue relative to concentrations in blood and other organs [9]. This finding supports the clinical observation of reduced central nervous system side effects compared to lipophilic beta-blockers.

Mechanistic Basis

The limited blood-brain barrier permeability of nadolol can be attributed to several physicochemical and physiological factors:

Physicochemical Properties:

- Low lipophilicity (LogP = 0.38)

- High hydrophilicity

- Molecular size and charge distribution

- Limited passive diffusion capacity

Efflux Mechanisms:

- P-glycoprotein-mediated efflux at the blood-brain barrier

- Active exclusion from brain tissue

- Minimal accumulation in brain compartments

Comparative Permeability Studies

Comparative studies with other beta-blockers have provided valuable insights into the blood-brain barrier permeability spectrum. Mouse studies comparing nadolol, atenolol, and propranolol demonstrated that propranolol achieved significantly higher brain concentrations than the hydrophilic beta-blockers nadolol and atenolol [10] [11].

The brain-to-plasma concentration ratios for different beta-blockers illustrate the permeability differences:

| Beta-blocker | Brain Penetration | Clinical CNS Effects |

|---|---|---|

| Propranolol | High | Significant |

| Nadolol | Minimal | Minimal |

| Atenolol | Minimal | Minimal |

Clinical Implications

The limited blood-brain barrier permeability of nadolol has important clinical implications, particularly in pediatric populations where central nervous system effects are of greater concern [12]. This property makes nadolol a preferred choice for infants with hemangiomas, where the risk of central nervous system adverse effects must be minimized.

The blood-brain barrier characteristics of nadolol also contribute to its favorable side effect profile in elderly patients, where central nervous system penetration of cardiovascular medications can lead to confusion, sleep disturbances, and cognitive impairment [13].

Predictive Modeling

PBPK models incorporating blood-brain barrier permeability predictions have been developed to quantify central nervous system exposure to nadolol. These models utilize physicochemical properties and experimental permeability data to predict brain concentrations under various dosing scenarios.

The predictive modeling approach considers:

- Passive diffusion limitations

- Active efflux mechanisms

- Plasma protein binding effects

- Cerebrospinal fluid distribution

These models provide valuable tools for optimizing dosing strategies while minimizing central nervous system exposure, particularly in vulnerable populations such as infants and elderly patients.

Physical Description

Color/Form

XLogP3

Boiling Point

LogP

0.81 (LogP)

log Kow= 0.71

1.2

Odor

Melting Point

130.0 °C

124-136 °C

124-136°C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury.

Drug Classes

Therapeutic Uses

... Nadolol /is/ indicated in the treatment of hypertension when used alone or in combination with other antihypertensive medication. ... /Included in US product labeling/

Nadolol has been used in a limited number of patients with atrial flutter or fibrillation for the management of frequent ventricular premature contractions, paroxysmal atrial tachycardia, and sinus tachycardia and to decrease heart rate. Nadolol has been used with some success in a limited number of patients for the prophylaxis of common migraine headache.

/Exptl/ This investigation reports pilot data on two points originally raised in the earliest reports of the efficacy of beta-blockers in akathisia: their potential utility in the akathisia of idiopathic Parkinson's disease and the possibility of determining a central vs a peripheral site of action by comparing the time course of the effects of lipophilic and hydrophilic agents. Akathisia improved in 4 patients with idiopathic Parkinson's disease after low dose propranolol treatment. Six patients with neuroleptic induced akathisia were treated with the hydrophilic beta-blocker nadolol. Effects on akathisia occurred, but evolved much more slowly than after treatment with lipophilic agents, such as propranolol and metoprolol, thus suggesting a central site of action.

/Exptl/ ... Propranolol and nadolol are effective in preventing first bleeding and reducing the mortality rate associated with gastrointestinal bleeding in patients with cirrhosis, regardless of severity.

/Exptl/ The effectiveness of nadolol as an adjunct to antipsychotic medication in the treatment of aggressive behavior associated with schizophrenia was studied in 2 patients (aged 36 and 45 yr) who received nadolol titrated to a maximum dose of 120 mg/day for 21 days, then tapered down (for a total active drug period of 34 days); patients also received a placebo for two phases (before and after the nadolol treatment phase). Results showed that mean aggression scores fell 65% and 55%, respectively, during nadolol therapy and remained low during the second 3 wk placebo phase. Both patients had a mild drop in blood pressure while receiving nadolol, but the decrease did not result in any clinically important symptoms of hypotension.

Nadolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /Included in US product labeling/

Nadolol /is/ used in the treatment of mitral value prolapse syndrome. /NOT included in US product labeling/

Nadolol ... /is/ used for thyrotoxicosis. /NOT included in US product labeling/

... Nadolol ... may be used to treat tremors. /NOT included in US product labeling/

... Nadolol /is/ useful for prophylaxis of migrane. /NOT included in US product labeling/

... /Nadolol may be used/ in the management of symptoms of tachycardia due to excessive beta-receptor stimulation in pheochromocytoma. However, it should be used only after primary treatment with an alpha-adrenergic blocking agent (since use without concomitant alpha-blockade could lead to serious blood pressure elevation). /NOT included in US product labeling/

Nadolol ... /is/ indicated in clinically stable patients recovering from an initial definite or suspected acute myocardial infarction in order to reduce cardiovascular mortality and to decrease the risk of reinfarction. /NOT included in US product labeling/

Nadolol /is/ ... indicated in the management of angina, palpitations, and syncope associated with hypertrophic subaortic stenosis. /NOT included in US product labeling/

... Nadolol ... /is/ used for their antiarrhythmic effects, especially in supraventricular arrhythmias and ventricular tachycardias. /NOT included in US product labeling/

/Exptl/ Six inpatients with the psychiatric diagnosis of bipolar affective disorder (= 4) and schizoaffective disorder (= 2) with a moderate to severe tremor were selected for a pilot study to determine if nadolol (I) might be beneficial in the treatment of lithium carbonate (II) induced tremors....Tremor reduction was noted in all patients within 2 to 3 days of 20-40 mg daily I therapy. One patient had bradycardia and another required doses of I up to 80 mg/day for tremor control. It was concluded that I might be the preferred agent for the treatment of II-induced tremors because of its lower CNS penetration

Pharmacology

Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA12 - Nadolol

Mechanism of Action

Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle.

In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure.

Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation.

It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Other CAS

Wikipedia

Drug Warnings

Nadolol should be used with caution in patients with renal or hepatic impairment, and it may be necessary to reduce the dosage of the drug in those with renal impairment.

Signs of hyperthyroidism (eg, tachycardia) may be masked by nadolol, and patients having or suspected of developing thyrotoxicosis should be monitored closely because abrupt withdrawal of beta-adrenergic blockade might precipitate thyroid storm. It is recommended that nadolol be used with caution in patients with diabetes mellitus (especially those with labile diabetes or those prone to hypoglycemia) since the drug may also mask the signs and symptoms associated with acute hypoglycemia (eg, tachycardia and blood pressure changes but not sweating), the drug should be used with caution in patients with diabetes mellitus receiving hypoglycemic agents, especially in those with labile disease or those prone to hypoglycemia. Beta-adrenergic blocking agents may also impair glucose tolerance; delay the rate of recovery of blood glucose concentration following drug-induced hypoglycemia; alter the hemodynamic response to hypoglycemia, possibly resulting in an exaggerated hypertensive response; and possibly impair peripheral circulation. If nadolol is used in diabetic patients receiving hypoglycemic agents, it may be necessary to adjust the dosage of the hypoglycemic agent. In one study in nondiabetic patients, nadolol therapy did not produce changes in glucose tolerance.

Nadolol is distributed into milk. Because of the potential for adverse reactions to nadolol in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.

For more Drug Warnings (Complete) data for NADOLOL (10 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of nadolol is 18 hr. /From table/

In patients with normal renal function, the plasma half-life of nadolol is 10-24 hr and, with once daily doses, steady state is attained in 6-9 days. In patients with renal impairment, plasma half-life is increased.

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: nadolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 220 nm and comparison to standards (assay purity)

Storage Conditions

Interactions

Antimuscarinic agents, such as atropine, may counteract the bradycardia caused by nadolol by reestablishing the balance between sympathetic and parasympathetic actions on the heart.

When nadolol is administered with diuretics or other hypotensive drugs, the hypotensive effect of nadolol may be increased.

High doses of nadolol may potentiate and prolong the effects of neuromuscular blocking agents such as tubocurarine chloride.

Dates

Schafer-Korting M, Bach N, Knauf H, Mutschler E: Pharmacokinetics of nadolol in healthy subjects. Eur J Clin Pharmacol. 1984;26(1):125-7. [PMID:6714285]

Morrison RA, Singhvi SM, Creasey WA, Willard DA: Dose proportionality of nadolol pharmacokinetics after intravenous administration to healthy subjects. Eur J Clin Pharmacol. 1988;33(6):625-8. [PMID:3366166]

Patel L, Johnson A, Turner P: Nadolol binding to human serum proteins. J Pharm Pharmacol. 1984 Jun;36(6):414-5. doi: 10.1111/j.2042-7158.1984.tb04413.x. [PMID:6146679]

Israili ZH, Dayton PG: Human alpha-1-glycoprotein and its interactions with drugs. Drug Metab Rev. 2001 May;33(2):161-235. doi: 10.1081/DMR-100104402 . [PMID:11495502]

Lee WG, Murphy R, McCall JL, Gane EJ, Soop M, Tura A, Plank LD: Nadolol reduces insulin sensitivity in liver cirrhosis: a randomized double-blind crossover trial. Diabetes Metab Res Rev. 2017 Mar;33(3). doi: 10.1002/dmrr.2859. Epub 2016 Nov 10. [PMID:27667324]

Gorre F, Vandekerckhove H: Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? Acta Cardiol. 2010 Oct;65(5):565-70. doi: 10.2143/AC.65.5.2056244. [PMID:21125979]

FDA Approved Drug Products: Nadolol Oral Tablets

FDA Approved Drug Products: CORZIDE (nadolol and bendroflumethiazide) tablets

The Human Metabolome Database: Nadolol MSDS